molecular formula C21H19F3O4 B2688845 7-methoxy-8-methyl-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one CAS No. 315233-05-7

7-methoxy-8-methyl-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B2688845
CAS No.: 315233-05-7
M. Wt: 392.374
InChI Key: LYEAVXDCZHAXOX-UHFFFAOYSA-N
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Description

7-methoxy-8-methyl-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic organic compound belonging to the chromenone family. Chromenones, also known as coumarins, are a class of compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by its complex structure, which includes methoxy, methyl, propylphenoxy, and trifluoromethyl groups attached to a chromenone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-8-methyl-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the Pechmann condensation, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

    Introduction of Substituents: The methoxy, methyl, and trifluoromethyl groups can be introduced through various substitution reactions. For example, methylation can be achieved using methyl iodide and a base, while trifluoromethylation can be done using trifluoromethyl iodide and a suitable catalyst.

    Attachment of the Propylphenoxy Group: The propylphenoxy group can be introduced through an etherification reaction, where the phenol derivative reacts with a propyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-8-methyl-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Halogenation and nitration are examples of such reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a dihydro derivative.

Scientific Research Applications

Chemistry

In chemistry, 7-methoxy-8-methyl-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with various biological targets, making it useful in biochemical assays.

Medicine

Medically, compounds of the chromenone family are investigated for their potential therapeutic effects, including anti-inflammatory, anticoagulant, and anticancer activities. This specific compound could be explored for similar applications due to its structural similarity to other bioactive chromenones.

Industry

In industry, this compound might be used in the development of new materials or as a precursor for the synthesis of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-methoxy-8-methyl-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the methoxy and propylphenoxy groups can modulate its activity and selectivity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    7-hydroxy-8-methyl-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one: Similar structure but with a hydroxy group instead of a methoxy group.

    7-methoxy-8-methyl-3-(4-ethylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one: Similar structure but with an ethyl group instead of a propyl group.

    7-methoxy-8-methyl-3-(4-propylphenoxy)-2-(methyl)-4H-chromen-4-one: Similar structure but without the trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 7-methoxy-8-methyl-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one is a key feature that distinguishes it from similar compounds. This group can significantly influence the compound’s chemical reactivity and biological activity, making it a unique and valuable molecule for various applications.

Properties

IUPAC Name

7-methoxy-8-methyl-3-(4-propylphenoxy)-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3O4/c1-4-5-13-6-8-14(9-7-13)27-19-17(25)15-10-11-16(26-3)12(2)18(15)28-20(19)21(22,23)24/h6-11H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYEAVXDCZHAXOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3C)OC)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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